1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, also known as THP-Indazole, is an indazole derivative that has been studied for its potential to serve as a scaffold for the development of novel therapeutic agents. It is a heterocyclic aromatic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. THP-Indazole has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides were synthesized through a Michael addition, Mannich reaction, and Dieckmann condensation, demonstrating the versatility of similar compounds in chemical synthesis (Revanna et al., 2013).
- Synthesis of the RORγ inverse agonist GSK2981278A involved the SNAr reaction of (tetrahydro-2H-pyran-4-yl)methanol, highlighting the applicability of related compounds in drug synthesis (Barcan et al., 2019).
- Synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one demonstrated applications in antimicrobial and anticoccidial activity research (Georgiadis, 1976).
Biological and Medicinal Applications
- The study on substituted benzo[h]quinazolines, benzo[g]indazoles, and related compounds revealed their potential as anti-tubercular agents, suggesting biomedical applications of similar chemical structures (Maurya et al., 2013).
- Synthesis and testing of 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols for anti-inflammatory properties illustrated the potential of related compounds in the development of anti-inflammatory drugs (Arustamyan et al., 2021).
Materials Science and Organic Chemistry
- Synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and its transformation into 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole exemplify the application in the creation of new organic materials (El’chaninov et al., 2018).
- A copper-catalyzed intramolecular amination reaction was developed for synthesizing multi-substituted 2H-indazole and 1H-pyrazole derivatives, illustrating the potential for creating diverse organic molecules (Hu et al., 2011).
properties
IUPAC Name |
1-(oxan-2-yl)indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBUQRHOEINQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)N)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629073 | |
Record name | 1-(Oxan-2-yl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine | |
CAS RN |
478832-10-9 | |
Record name | 1-(Oxan-2-yl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 478832-10-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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